
N-(2-hydroxypropyl)benzamide
Overview
Description
N-(2-Hydroxypropyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a 2-hydroxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-amino-1-propanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxypropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxopropyl)benzamide.
Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxypropyl)benzylamine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-(2-oxopropyl)benzamide.
Reduction: N-(2-hydroxypropyl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Drug Delivery Systems
N-(2-hydroxypropyl)benzamide has been extensively studied for its role in drug delivery systems, particularly as a polymeric carrier for therapeutic agents. The compound's ability to form copolymers enhances the solubility and bioavailability of hydrophobic drugs.
Case Study: HPMA Copolymers
- Research Findings : Studies have shown that copolymers based on N-(2-hydroxypropyl)methacrylamide (HPMA) can effectively deliver anticancer drugs. These polymers facilitate controlled release and improve the pharmacokinetics of the drugs administered .
- Mechanism : The copolymers are designed to respond to specific stimuli within the tumor environment, allowing for targeted drug release, which minimizes systemic toxicity while maximizing therapeutic efficacy .
Anticancer Applications
The compound has demonstrated significant potential in cancer therapy through its incorporation into various formulations aimed at enhancing the efficacy of existing chemotherapeutic agents.
Case Study: Antiproliferative Activity
- Research Findings : A series of benzamide derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including K562 (human chronic myelogenous leukemia). Some derivatives exhibited potent activity by inducing apoptosis in cancer cells .
- Mechanism : These compounds often function by disrupting key cellular processes, such as cell cycle progression and apoptosis pathways, making them promising candidates for further development in cancer treatment strategies .
Polymer Science
In polymer science, this compound is utilized to create smart hydrogels and other advanced materials with specific functionalities.
Case Study: Smart Hydrogels
- Research Findings : The development of hybrid hydrogels based on poly(N-(2-hydroxypropyl)methacrylamide) has shown promising results in biomedical applications. These materials can be engineered to respond to environmental stimuli (e.g., pH, temperature), making them suitable for drug delivery and tissue engineering .
- Applications : Such hydrogels can be used in wound healing, controlled drug release systems, and scaffolds for tissue regeneration due to their biocompatibility and tunable mechanical properties .
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties, suggesting potential applications in infection control.
Case Study: Antimicrobial Activity
- Research Findings : Certain synthesized compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating effectiveness comparable to standard antimicrobial agents .
- Mechanism : The mechanism of action involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the microorganisms .
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and amide functionality allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)benzamide: Similar structure but with an ethyl group instead of a propyl group.
N-(2-Hydroxypropyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness: N-(2-Hydroxypropyl)benzamide is unique due to the presence of both a benzamide group and a 2-hydroxypropyl substituent, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
N-(2-hydroxypropyl)benzamide is a compound that has garnered attention for its biological activities, particularly in the fields of cancer therapy and drug delivery systems. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound possesses a benzamide structure with a hydroxypropyl substituent. This unique configuration enhances its solubility and interaction with biological molecules, facilitating hydrogen bonding that can affect enzyme activity and receptor binding.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of NF-κB Activation : N-substituted benzamides, including this compound, have been shown to inhibit NF-κB activation in various cell lines. This inhibition is crucial as NF-κB is involved in regulating apoptosis and inflammation .
- Induction of Apoptosis : Certain derivatives of benzamides can induce rapid apoptosis in target cells. The structural modifications on the benzamide ring can either promote apoptosis or inhibit survival pathways, highlighting the importance of chemical structure in determining biological activity .
- Drug Delivery Applications : The compound's ability to form copolymers, such as those based on N-(2-hydroxypropyl)methacrylamide (HPMA), has been explored for targeted drug delivery systems, particularly in cancer therapy. These copolymers can enhance the solubility and bioavailability of therapeutic agents .
Table 1: Summary of Biological Activities
Case Studies
- Cancer Therapy Applications : In studies involving HPMA copolymers, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The polymeric micelles loaded with therapeutic agents showed enhanced solubilization and sustained release profiles, leading to improved anticancer efficacy .
- Mechanistic Studies : Research has shown that the introduction of hydroxy groups in the benzamide structure allows for better interaction with cellular targets, enhancing its potential as a sensitizer for radio- or chemotherapy. For instance, compounds modified with hydroxy groups exhibited increased apoptotic activity compared to their non-modified counterparts .
Pharmacokinetics and Biodistribution
Studies on the pharmacokinetics of this compound derivatives indicate that they can achieve targeted delivery to specific tissues, such as inflamed joints in arthritis models. This arthrotropic property is beneficial for localized treatment strategies .
Properties
IUPAC Name |
N-(2-hydroxypropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEKOIABBLJFPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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